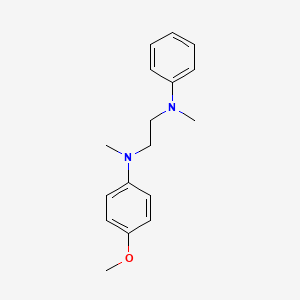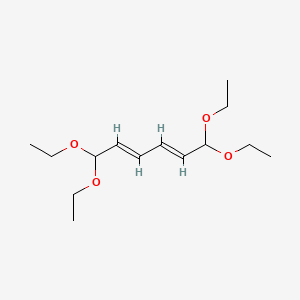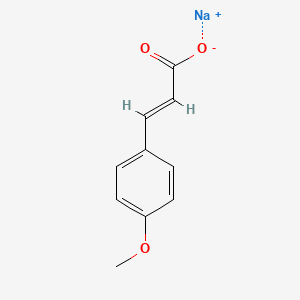
N-(2-Aminomethylethyl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Iminobis(1-propanamine) is an organic compound with the molecular formula C6H17N3. It is a diamine, meaning it contains two amine groups, and is commonly used in various chemical applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Iminobis(1-propanamine) can be synthesized through the reaction of 1,3-dichloropropane with ammonia. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the reaction of 1,3-diaminopropane with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield 2,2’-Iminobis(1-propanamine).
Industrial Production Methods
In industrial settings, the production of 2,2’-Iminobis(1-propanamine) often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Iminobis(1-propanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
2,2’-Iminobis(1-propanamine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the preparation of biologically active molecules and as a cross-linking agent in protein chemistry.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form stable bonds.
Mecanismo De Acción
The mechanism of action of 2,2’-Iminobis(1-propanamine) involves its ability to act as a nucleophile, participating in various chemical reactions. The amine groups can donate electrons, forming bonds with electrophilic centers in other molecules. This reactivity allows it to modify and stabilize other compounds, making it useful in a wide range of applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diaminopropane
- Ethylenediamine
- Diethylenetriamine
Uniqueness
2,2’-Iminobis(1-propanamine) is unique due to its specific structure, which provides distinct reactivity compared to other diamines. Its ability to form stable bonds and participate in a variety of chemical reactions makes it particularly valuable in both research and industrial applications.
Propiedades
Número CAS |
25497-48-7 |
|---|---|
Fórmula molecular |
C6H17N3 |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-N-(1-aminopropan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
DHDJPXLJQOSTBD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)NC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



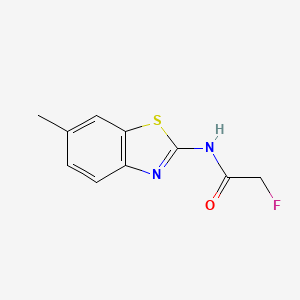

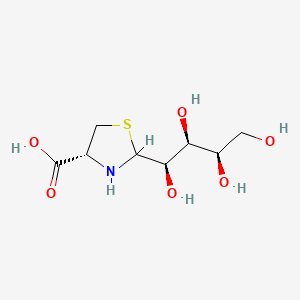

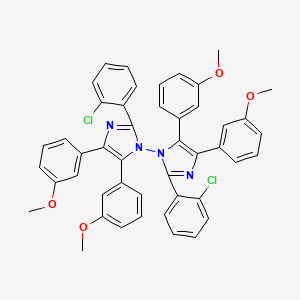

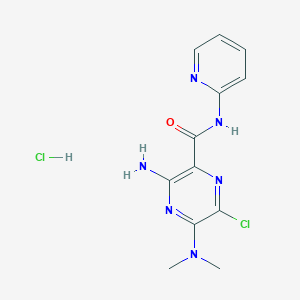
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)

